[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular ion peak : m/z 250.18 (calculated for C₁₂H₂₀N₅⁺).
- Fragmentation patterns :
- Loss of piperidinyl group (m/z 147.10).
- Cleavage of the triazole ring (m/z 105.08).
Properties
CAS No. |
1428139-19-8 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5,7-dimethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H17N5/c1-9-8-10(2)17-11(13-9)14-12(15-17)16-6-4-3-5-7-16/h8H,3-7H2,1-2H3 |
InChI Key |
NYFKKAVJHZESAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting 5,7-dimethyl-2-(1-piperidinyl)-1,2,4-triazole with appropriate reagents under controlled conditions . Another approach is the annulation of a triazole fragment to a pyrimidine ring, which also requires specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in combating viral infections. For instance, compounds targeting the RNA-dependent RNA polymerase (RdRP) of influenza A virus have shown promise in disrupting protein-protein interactions critical for viral replication. These compounds exhibit antiviral activity by interfering with the PA-PB1 interface of the polymerase complex, thereby inhibiting viral replication. Molecular docking studies have provided insights into their binding modes, enhancing our understanding of their mechanisms of action .
Anticancer Properties
The triazolo[1,5-a]pyrimidine scaffold has been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. For example, specific derivatives were found to have low micromolar IC50 values against CDK-2, demonstrating potential as therapeutic agents in cancer treatment . The ability to modify substituents on the triazolo[1,5-a]pyrimidine ring allows for the optimization of potency and selectivity against various cancer targets.
Structure and Characteristics
The compound has a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol. Its structure includes a piperidine moiety that enhances its bioactivity through improved solubility and interaction with biological targets.
Synthesis Techniques
Synthesis pathways for [1,2,4]triazolo[1,5-a]pyrimidines typically involve multi-step reactions starting from simpler precursors. The incorporation of various functional groups during synthesis allows for the development of a diverse library of compounds with tailored properties for specific applications in drug discovery .
Optimization Strategies
SAR studies have been crucial in identifying key structural features that contribute to the biological activity of triazolo[1,5-a]pyrimidine derivatives. Modifications at the 5 and 7 positions of the ring system have been shown to significantly affect potency against target enzymes like CDK-2 and various viral targets .
Case Studies
Several case studies illustrate successful optimization efforts:
- Derivatives with electron-withdrawing groups at specific positions demonstrated enhanced potency against CDKs.
- Substituted piperidinyl groups improved solubility and bioavailability in vivo.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Antiviral Activity | Influenza A virus | Disrupts RdRP PA-PB1 interaction |
| Anticancer Properties | CDK inhibition | Low micromolar IC50 against CDK-2 |
| Synthesis Techniques | Multi-step reactions | Diverse derivatives with tailored properties |
| SAR Studies | Optimization strategies | Key structural features identified |
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
- 5,7-Dimethyl-2-nitro-[1,2,4]triazolo[1,5-a]pyrimidine (Group C in ): Structural Difference: Nitro group at position 2 vs. piperidinyl. Properties: Nitro derivatives are studied as energetic materials due to high heats of formation (HOF = 132.5 kJ/mol for Group C). The nitro group enhances density and detonation velocity but may reduce biocompatibility .
Indole-linked derivatives () :
- Structural Difference : Indole or benzothiazole substituents at position 2.
- Activity : Compounds H1–H18 showed IC₅₀ values of 0.8–12.3 µM against cancer cell lines (MGC-803, HCT-116).
- Comparison : The piperidinyl group may alter binding to tubulin or kinases compared to bulky indole moieties. Piperidine’s basicity could enhance cellular uptake .
Herbicidal Derivatives
- α-(5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio/sulfonyl)acetamides (): Structural Difference: Thio/sulfonyl acetamide groups at position 2. Activity: Demonstrated herbicidal efficacy against barnyardgrass (EC₅₀ = 12–25 µM). Comparison: The piperidinyl group’s lack of sulfur-based functional groups may reduce herbicidal activity but broaden selectivity for non-plant targets (e.g., enzymes in mammals) .
Coordination Chemistry
- Properties: Forms stable complexes with Pt(II), confirmed by X-ray crystallography. Comparison: The piperidinyl group may sterically hinder metal coordination but introduce additional binding sites for supramolecular interactions .
Energetic Materials
- 5,7-Bis(trifluoromethyl)-2-nitro derivatives (Group A in ) :
- Structural Difference : Trifluoromethyl and nitro groups vs. dimethyl and piperidinyl.
- Properties : High density (1.89 g/cm³) and detonation velocity (8.9 km/s).
- Comparison : The target compound’s piperidinyl group likely reduces energy density but improves thermal stability due to aromatic substitution .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Pharmacokinetic Comparison
| Property | Piperidinyl Derivative | Nitro Derivative | Indole Derivative |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 3.4 |
| Hydrogen Bond Acceptors | 4 | 5 | 6 |
| Topological Polar SA | 68.4 Ų | 72.1 Ų | 85.2 Ų |
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with metal complexes, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a triazolo-pyrimidine core structure with two methyl groups at positions 5 and 7 and a piperidine substituent at position 2. The melting point is reported between 136-139 °C .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. A series of derivatives were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulation of cell cycle-related proteins |
Compound H12 was noted for its effectiveness in inhibiting the growth and colony formation of MGC-803 cells. It demonstrated significant effects on the ERK signaling pathway by decreasing phosphorylation levels of key proteins involved in cell proliferation .
Interaction with Metal Complexes
The interaction of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with metal ions has also been explored. For instance, mono- and dinuclear platinum(II) complexes containing this ligand were synthesized and characterized. These complexes exhibited notable cytotoxic activities:
| Complex Type | Cytotoxic Activity |
|---|---|
| cis-[PtCl2(NH3)(dmtp)] | Moderate activity against cancer cell lines |
| cis-[PtCl2(dmtp)2] | Enhanced cytotoxicity compared to free ligand |
These findings suggest that metal coordination can enhance the biological activity of triazolo-pyrimidine derivatives, potentially leading to new anticancer agents .
Antibacterial and Antifungal Activities
Beyond anticancer properties, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated for their antibacterial and antifungal activities. Some derivatives demonstrated promising results in inhibiting bacterial growth and biofilm formation.
Case Studies
Several case studies illustrate the compound's biological relevance:
- Antiproliferative Activity : A study synthesized a series of triazolo-pyrimidine derivatives and tested them against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than established chemotherapeutics like 5-fluorouracil .
- Metal Complexes : Research into rhodium(II) complexes with triazolo-pyrimidines revealed potential applications in cancer therapy due to their enhanced biological activity compared to their non-complexed counterparts .
Q & A
Q. How can microwave synthesis be optimized for scale-up without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
